
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide is an organic compound with the molecular formula C18H13BrN2O2 It belongs to the class of naphthalenecarboxamides, which are compounds containing a naphthalene moiety bearing a carboxylic acid amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide typically involves the reaction of 2-bromobenzoyl chloride with naphthalene-1-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Corresponding oxides or hydrides.
Coupling Reactions: Complex polycyclic structures with extended conjugation.
科学研究应用
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the naphthalene moiety play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or cell cycle regulation.
相似化合物的比较
Similar Compounds
N-(2-bromobenzoyl)indole: Shares the 2-bromobenzoyl group but has an indole moiety instead of naphthalene.
N-(2-bromobenzoyl)benzamide: Contains the 2-bromobenzoyl group with a benzamide moiety.
N-(2-bromobenzoyl)aniline: Features the 2-bromobenzoyl group with an aniline moiety.
Uniqueness
N’-(2-bromobenzoyl)naphthalene-1-carbohydrazide is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
73826-60-5 |
|---|---|
分子式 |
C18H13BrN2O2 |
分子量 |
369.2 g/mol |
IUPAC 名称 |
N'-(2-bromobenzoyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C18H13BrN2O2/c19-16-11-4-3-9-15(16)18(23)21-20-17(22)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,20,22)(H,21,23) |
InChI 键 |
SYFZOPWQKVMOOJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


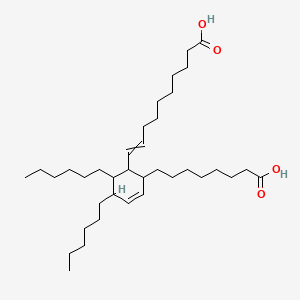


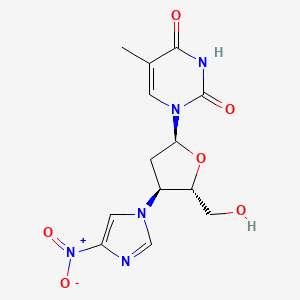

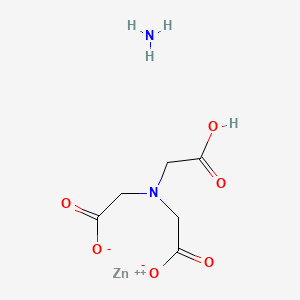
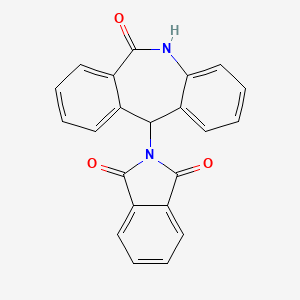
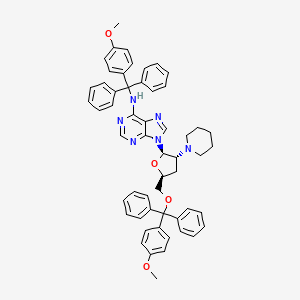
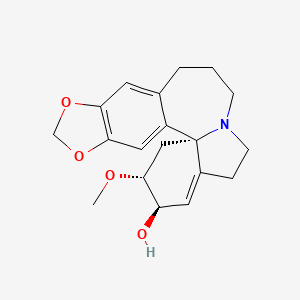
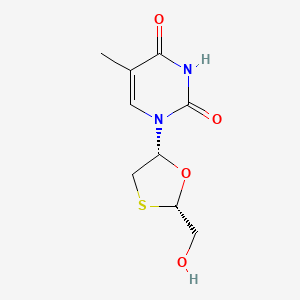
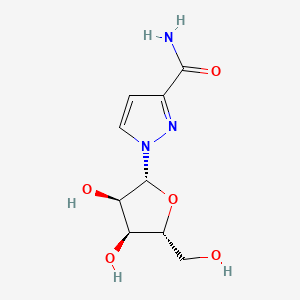
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

